molecular formula C16H16N4O4 B14727510 1-(2,4-Dinitrophenyl)-2-(2-methyl-1-phenylpropylidene)hydrazine CAS No. 13289-16-2

1-(2,4-Dinitrophenyl)-2-(2-methyl-1-phenylpropylidene)hydrazine

Cat. No.: B14727510
CAS No.: 13289-16-2
M. Wt: 328.32 g/mol
InChI Key: BBWHJPVNVNUGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dinitroaniline group, which is often associated with various biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2-methyl-1-phenylpropylideneamine with 2,4-dinitroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline is unique due to its specific structural features and the presence of the dinitroaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

13289-16-2

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H16N4O4/c1-11(2)16(12-6-4-3-5-7-12)18-17-14-9-8-13(19(21)22)10-15(14)20(23)24/h3-11,17H,1-2H3

InChI Key

BBWHJPVNVNUGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.